molecular formula C13H17N3O2 B12544624 Benzonitrile, 5-(dipropylamino)-2-nitro- CAS No. 821776-83-4

Benzonitrile, 5-(dipropylamino)-2-nitro-

Cat. No.: B12544624
CAS No.: 821776-83-4
M. Wt: 247.29 g/mol
InChI Key: VTRNTRSWCZGSON-UHFFFAOYSA-N
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Description

Benzonitrile, 5-(dipropylamino)-2-nitro- is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a benzene ring substituted with a nitrile group, a dipropylamino group, and a nitro group. It is a versatile chemical used in various scientific and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 5-(dipropylamino)-2-nitro- typically involves the nitration of benzonitrile followed by the introduction of the dipropylamino group. One common method involves the reaction of benzonitrile with nitric acid and sulfuric acid to introduce the nitro group at the ortho position. The resulting nitrobenzonitrile is then reacted with dipropylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of benzonitrile, 5-(dipropylamino)-2-nitro- often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high yields and purity. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 5-(dipropylamino)-2-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: Formation of 5-(dipropylamino)-2-aminobenzonitrile.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

    Oxidation: Formation of benzoic acid derivatives.

Scientific Research Applications

Benzonitrile, 5-(dipropylamino)-2-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 5-(dipropylamino)-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dipropylamino group can enhance the compound’s ability to interact with biological membranes and proteins, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler nitrile compound without the nitro and dipropylamino groups.

    2-Nitrobenzonitrile: Contains a nitro group but lacks the dipropylamino group.

    5-Aminobenzonitrile: Contains an amino group instead of the nitro group.

Uniqueness

Benzonitrile, 5-(dipropylamino)-2-nitro- is unique due to the presence of both the nitro and dipropylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

821776-83-4

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

5-(dipropylamino)-2-nitrobenzonitrile

InChI

InChI=1S/C13H17N3O2/c1-3-7-15(8-4-2)12-5-6-13(16(17)18)11(9-12)10-14/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

VTRNTRSWCZGSON-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC(=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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